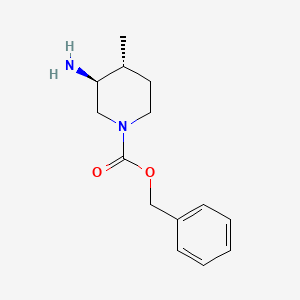
1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel-: is a chemical compound with the molecular formula C14H21ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its white to yellow solid form and is typically stored at temperatures between 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- involves several steps. The starting materials and specific reaction conditions can vary, but generally, the process includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving amines and aldehydes or ketones.
Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a base.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry: In chemistry, 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study the effects of piperidine derivatives on biological systems. It is also investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: In medicine, 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- is explored for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways, with the aim of developing new drugs and treatments.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
作用機序
The mechanism of action of 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
- trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate
- cis-Benzyl 3-amino-4-methylpiperidine-1-carboxylate
- trans-Benzyl 3-amino-4-ethylpiperidine-1-carboxylate
Uniqueness: 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- is unique due to its specific stereochemistry and functional groups. The presence of the benzyl group and the hydrochloride salt form contribute to its distinct chemical and physical properties, making it suitable for various applications in research and industry .
特性
CAS番号 |
1951439-11-4 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 |
IUPAC名 |
benzyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13-/m1/s1 |
InChIキー |
SRPCZFCRBYSYDY-DGCLKSJQSA-N |
SMILES |
CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2 |
異性体SMILES |
C[C@@H]1CCN(C[C@H]1N)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















